3-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
Description
The exact mass of the compound this compound is 380.1138995 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-18(2,26-14-5-3-12(19)4-6-14)16(23)20-9-7-13(8-10-20)21-15(22)11-25-17(21)24/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHICQWCRFKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)N2C(=O)COC2=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its multi-functional structure, which includes a piperidine ring and an oxazolidine dione moiety, this compound may interact with various biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The key components include:
- Piperidine Ring : Known for its role in drug design and interaction with various receptors.
- Oxazolidine Dione Moiety : This five-membered heterocyclic structure is associated with diverse pharmacological effects, including antibacterial and anti-inflammatory properties.
- Chlorophenoxy Group : This moiety is often linked to enhanced bioactivity and selectivity towards specific biological targets.
Anti-inflammatory Properties
Preliminary studies indicate that the compound exhibits significant anti-inflammatory properties . Notably, it has been shown to:
- Inhibit pyroptosis (a form of programmed cell death).
- Reduce interleukin-1 beta release in cellular models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The modulation of the compound's structure can lead to variations in biological activity. This highlights the importance of understanding the structure-activity relationship (SAR) for optimizing therapeutic efficacy. For instance, alterations in the piperidine or oxazolidine components can impact the compound's interaction with biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine ring | Anti-inflammatory |
| Compound B | Imidazolidine core | Cytokine inhibition |
| Compound C | Chlorophenoxy group | Neuroprotective |
This table illustrates how variations in structural features can influence biological activity, underscoring the potential of this compound as a distinct candidate for further investigation .
Case Studies and Research Findings
Several studies have explored the biological activity of oxazolidinone derivatives, including those similar to our compound. For example:
- A series of oxazolidinone derivatives were evaluated for their antibacterial properties against Gram-positive bacteria. Some derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains .
- Another study reported on the development of oxazolidinones with modifications that enhanced their metabolic stability and antibacterial efficacy .
These findings suggest that compounds within the oxazolidinone class, including this compound, may have broad therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
